Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification with methanol under acidic conditions . The reaction conditions often require refluxing the mixture in ethanol or methanol for several hours to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Pyrazole-5-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Methoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Contains a chloro group instead of an ethoxy group.
Uniqueness
Methyl 4-Ethoxy-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 4-ethoxy-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-14-8-6(2)10-11(3)7(8)9(12)13-4/h5H2,1-4H3 |
InChI Key |
PLQGSADQXQCRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(N=C1C)C)C(=O)OC |
Origin of Product |
United States |
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